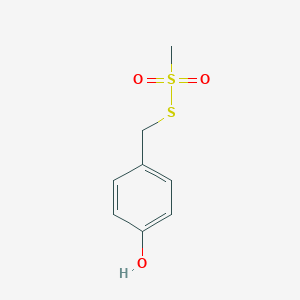
4-Hydroxybenzyl Methanethiosulfonate
Overview
Description
4-Hydroxybenzyl Methanethiosulfonate (4-HBMTS) is an organosulfur compound used in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular formula of C9H10O3S2. It is an important reagent in organic synthesis and is used as a protecting group for thiols and thioethers. It is also used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Scientific Research Applications
Neuroprotective and Stroke Treatment : It has been found that 4-hydroxybenzyl alcohol (4-HBA), a related compound, reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion. This suggests its value in treating brain injury disorders (Descamps et al., 2009).
Construction of Heterocyclic Scaffolds : 4-Hydroxybenzyl Methanethiosulfonate is used in the synthesis of biologically important seven-membered heterocyclic scaffolds, showing good yields and excellent diastereoselectivities (Mei et al., 2017).
Anti-asthmatic Activity : 4-Hydroxy-3-methoxybenzyl alcohol, another similar compound, inhibits specific airway resistance in IgE-mediated asthma and ameliorates various symptoms in guinea pigs (Jang et al., 2010).
Pharmaceutical Ingredient : 4-hydroxybenzyl alcohol exhibits multiple pharmacological activities such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential ingredient in pharmaceuticals (Xu et al., 2022).
Cofactor for Plant Enzymes : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme, in vitro and in the oat coleoptile section test (Mumford et al., 1963).
Therapeutic Potential for Brain Diseases : 4-HBA has shown therapeutic potential for preventing and ameliorating various brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Luo et al., 2017).
Detection of Protein S-sulfhydration : S-4-bromobenzyl methanethiosulfonate (BBMTS), a related compound, is a novel reagent for detecting protein S-sulfhydration, which may help in future detection strategies (Pan & Carroll, 2013).
Safety and Hazards
The safety data sheet for 4-Hydroxybenzyl alcohol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area . Similar precautions should be taken when handling 4-Hydroxybenzyl Methanethiosulfonate.
Future Directions
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could explore the potential of 4-Hydroxybenzyl Methanethiosulfonate in similar applications.
Mechanism of Action
Target of Action
4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a natural H2S-donor . It primarily targets human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells . The compound interacts with these cells, affecting their proliferation and survival .
Mode of Action
The compound’s interaction with its targets results in several changes. The inhibition of both SH-SY5Y and U87MG cell proliferation is associated with an increase in the thiosulfate level and the number of cells with the inactive form of Bcl-2 protein . Additionally, there is a decrease in mitochondrial membrane potential . Interestingly, 4-HB-MTS results in the downregulation of p53 protein and upregulation of p21 protein levels in SH-SY5Y cells .
Biochemical Pathways
4-HB-MTS affects several biochemical pathways. In the presence of elevated levels of H2S and thiosulfate, the sulfhydryl groups of p53 protein as well as Bcl-2 protein could be modified via 4-HB-MTS-induced S-sulfuration or by oxidative stress . Moreover, 4-HB-MTS treatment causes downregulation of the level of mitochondrial rhodanese and 3-mercaptopyruvate sulfurtransferase, and consequently increases the level of reactive oxygen species in SH-SY5Y cells .
Result of Action
The molecular and cellular effects of 4-HB-MTS’s action are significant. The compound’s interaction with its targets leads to the inhibition of cell proliferation, an increase in thiosulfate levels, and changes in protein levels . These changes can have profound effects on cell survival and function.
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzyl Methanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to modify channels at several different sites in a region just distal to the cytoplasmic end of the second transmembrane helix . The interactions of this compound with these biomolecules are critical for their gating .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress Zn2±induced cell death and ROS generation in neurons and astrocytes . It also influences cell function by suppressing PARP-1 induction and NAD depletion under acute Zn2+ treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been shown to suppress the up-regulations of the p67 subunit of NADPH oxidase . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been shown to have robust neuroprotective effects in the postischemic brain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intraperitoneal administration of this compound (20 mg/kg) in Sprague–Dawley rats 1 h after MCAO reduced infarct volumes to 27.1 ± 9.2% of that of MCAO controls and significantly ameliorated motor impairments and neurological deficits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to suppress NAD depletion and markedly suppress ROS induction in Zn2±treated neurons and astrocytes .
properties
IUPAC Name |
4-(methylsulfonylsulfanylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDQZFGAJAIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391865 | |
| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491868-12-3 | |
| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



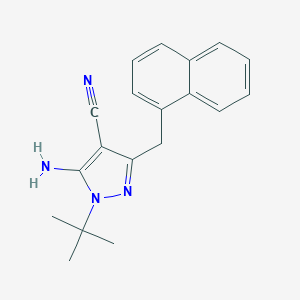
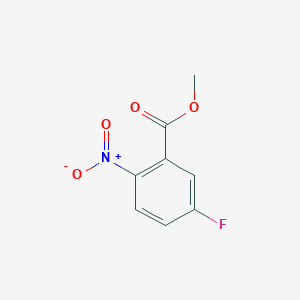

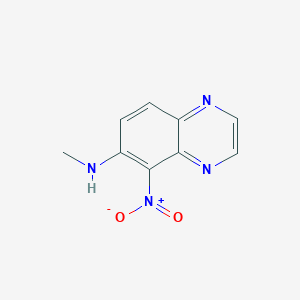
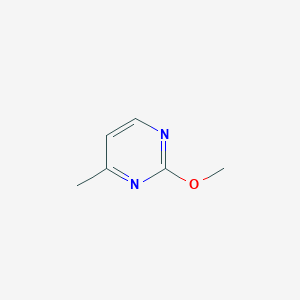
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)


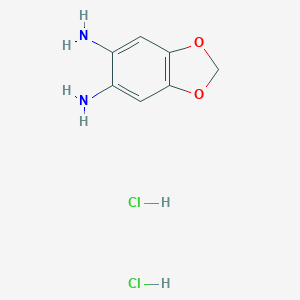

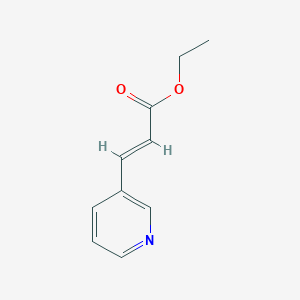
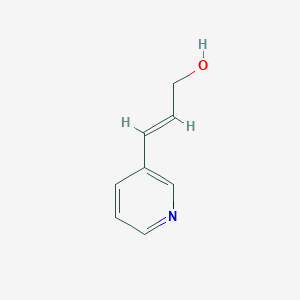
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)
